Paroxetine - 61869-08-7

Paroxetine

Catalog Number: EVT-278866
CAS Number: 61869-08-7
Molecular Formula: C19H20FNO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paroxetine is a benzodioxole that consists of piperidine bearing 1,3-benzodioxol-5-yloxy)methyl and 4-fluorophenyl substituents at positions 3 and 4 respectively; the (3S,4R)-diastereomer. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It is a member of piperidines, a member of benzodioxoles, an organofluorine compound and an aromatic ether. It is functionally related to a monofluorobenzene. It is a conjugate base of a paroxetinium(1+).
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) drug commonly known as Paxil. It has a variety of uses, including the treatment of anxiety disorders, major depression, posttraumatic stress disorder, and symptoms of menopause, among others. It was approved by the FDA in the early 1990s and marketed by SmithKline Beecham. A unique feature of this drug is that it is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters. Because of its potent inhibition of serotonin reuptake, paroxetine is more likely to cause withdrawal effects upon cessation. Paroxetine is well tolerated in most patients with a similar adverse effect profile to other members of its drug class. The controlled release formulation was designed to decrease the likelihood of nausea that is sometimes associated with paroxetine.
Paroxetine is a Serotonin Reuptake Inhibitor. The mechanism of action of paroxetine is as a Serotonin Uptake Inhibitor.
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Paroxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Paroxetine hydrochloride and paroxetine mesylate belong to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α- or β-adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a complete listing of side effects). Side effects generally occur during the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Paroxetine hydrochloride and mesylate are considered therapeutic alternatives rather than generic equivalents by the US Food and Drug Administration (FDA); both agents contain the same active moiety (i.e. paroxetine), but are formulated as different salt forms. Clinical studies establishing the efficacy of paroxetine in various conditions were performed using paroxetine hydrochloride. Since both agents contain the same active moiety, the clinical efficacy of both agents is thought to be similar. Paroxetine may be used to treat major depressive disorder (MDD), panic disorder with or without agoraphobia, obsessive-compulsive disorder (OCD), social anxiety disorder (social phobia), generalized anxiety disorder (GAD), post-traumatic stress disorder (PTSD) and premenstrual dysphoric disorder (PMDD). Paroxetine has the most evidence supporting its use for anxiety-related disorders of the SSRIs. It has the greatest anticholinergic activity of the agents in this class and compared to other SSRIs, paroxetine may cause greater weight gain, sexual dysfunction, sedation and constipation.
A serotonin uptake inhibitor that is effective in the treatment of depression.
See also: Paroxetine Mesylate (has salt form).

Clonazepam

  • Compound Description: Clonazepam is a benzodiazepine drug with anxiolytic and anticonvulsant properties. It is frequently utilized in the treatment of panic disorder. [, , ]
  • Relevance: Studies have explored the combined use of clonazepam and paroxetine in treating panic disorder, with clonazepam primarily used for short-term management during the acute phase of treatment. [, ] While both drugs demonstrated comparable long-term efficacy in one study, clonazepam was found to be better tolerated. []

Mianserin

  • Compound Description: Mianserin is a tetracyclic antidepressant that acts primarily as a noradrenergic and serotonin antagonist. It has a distinct mechanism of action compared to paroxetine. [, ]
  • Relevance: Clinical trials have compared the efficacy and tolerability of mianserin and paroxetine in treating depression, particularly in elderly populations. While both drugs demonstrated antidepressant effects, paroxetine showed potential advantages in managing anxiety and symptoms related to serotonin deficit. [, ]

Nortriptyline Hydrochloride

  • Compound Description: Nortriptyline hydrochloride is a tricyclic antidepressant (TCA) that inhibits the reuptake of both norepinephrine and serotonin. It has a broader mechanism of action compared to the more selective paroxetine. []
  • Relevance: Studies have compared the safety and efficacy of nortriptyline hydrochloride and paroxetine in depressed patients with ischemic heart disease. Both drugs effectively treated depression, but nortriptyline was associated with a higher rate of serious adverse cardiac events. []

Imipramine

  • Compound Description: Imipramine is a tricyclic antidepressant that acts as a potent inhibitor of both serotonin and norepinephrine reuptake. It has a similar mechanism of action to nortriptyline but differs from the more selective serotonin reuptake inhibition of paroxetine. [, , ]
  • Relevance: Clinical trials have compared the efficacy of imipramine and paroxetine in preventing relapse of depression following electroconvulsive therapy. While both drugs have been studied in this context, the ideal choice for continuation treatment remains a subject of debate. [, ] Imipramine treatment in pediatric depression was associated with a higher incidence of heart rate increase and QTcB prolongation compared to both paroxetine and placebo. []

Fluoxetine

  • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) like paroxetine. It exerts its antidepressant effects by inhibiting the reuptake of serotonin in the brain. [, , ]
  • Relevance: Fluoxetine serves as a relevant comparator to paroxetine due to their similar mechanism of action. [] Fluoxetine was found to be less effective than paroxetine in improving cardiac function in patients with myocardial infarction with depression, possibly due to paroxetine's additional inhibition of G protein-coupled receptor kinase-2 (GRK2). []

Amitriptyline

  • Compound Description: Amitriptyline is a tricyclic antidepressant (TCA) with a broader mechanism of action compared to paroxetine. It inhibits the reuptake of both serotonin and norepinephrine, affecting various neurotransmitter systems. [, ]
  • Relevance: Amitriptyline is often compared to paroxetine in studies evaluating the safety and efficacy of antidepressants in different patient populations. [, ]

Bupropion

  • Compound Description: Bupropion is an atypical antidepressant with a distinct mechanism of action compared to paroxetine. It primarily affects norepinephrine and dopamine levels in the brain. []
  • Relevance: Researchers included bupropion in their study comparing the effects of various antidepressants on the viability of human breast cancer MCF-7 cells. [] This study highlighted the unique effects of different antidepressant classes on cancer cell lines.

Tianeptine

  • Compound Description: Tianeptine is an atypical antidepressant with a unique mechanism of action that involves enhancing serotonin reuptake, contrary to the inhibitory effect of paroxetine. []
  • Relevance: Similar to bupropion, tianeptine was included in the study investigating the impact of various antidepressants on breast cancer MCF-7 cells, emphasizing the diverse pharmacological profiles of antidepressants. []

Venlafaxine

  • Compound Description: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that blocks the reuptake of both serotonin and norepinephrine, similar to some TCAs but with a different chemical structure compared to paroxetine. []
  • Relevance: Clinical trials have compared the efficacy and tolerability of venlafaxine and paroxetine in treating depression. []

Agomelatine

  • Compound Description: Agomelatine is an antidepressant that acts as a melatonin receptor agonist and a serotonin 5-HT2C receptor antagonist. It has a distinct mechanism of action compared to paroxetine. [, ]
  • Relevance: Studies have compared the efficacy and safety of agomelatine and paroxetine in treating depression, particularly in patients with type 2 diabetes mellitus. [, ]

3,4-Methylenedioxymethamphetamine (MDMA)

  • Compound Description: 3,4-Methylenedioxymethamphetamine (MDMA), also known as "ecstasy," is a psychoactive drug that primarily affects serotonin, dopamine, and norepinephrine neurotransmission. It has a significantly different pharmacological profile compared to paroxetine. []
  • Relevance: Research has investigated the pharmacological interaction between MDMA and paroxetine in humans. Pretreatment with paroxetine was found to attenuate MDMA's physiological and psychological effects. []

3-Methoxy-4-hydroxymethamphetamine (HMMA)

  • Compound Description: 3-Methoxy-4-hydroxymethamphetamine (HMMA) is a major metabolite of MDMA. Its levels are influenced by drugs that affect MDMA metabolism, such as paroxetine. []
  • Relevance: In the study investigating the interaction between MDMA and paroxetine, a decrease in HMMA plasma concentrations was observed, suggesting a metabolic interaction between the two drugs. []

5-Hydroxytryptamine (5-HT, Serotonin)

  • Compound Description: 5-Hydroxytryptamine (5-HT), commonly known as serotonin, is a neurotransmitter involved in various physiological and psychological functions, including mood regulation. Selective serotonin reuptake inhibitors (SSRIs) like paroxetine exert their therapeutic effects by increasing serotonin levels in the brain. [, , ]
  • Relevance: Understanding the role of serotonin in the mechanism of action of paroxetine is crucial. Studies have examined the effects of paroxetine on serotonin levels and turnover in different brain regions. [, , ]

Tryptophan

  • Compound Description: Tryptophan is an essential amino acid and a precursor to serotonin biosynthesis. Modulation of tryptophan metabolism can influence serotonin levels, relevant to the mechanism of action of paroxetine. []
  • Relevance: Studies have investigated the impact of paroxetine on tryptophan metabolism and its implications for serotonin synthesis in the brain. []

Cortisol

  • Compound Description: Cortisol is a steroid hormone involved in the stress response and various metabolic processes. It can influence tryptophan metabolism, indirectly affecting serotonin levels. []
  • Relevance: The study exploring paroxetine's effects on tryptophan metabolism examined the influence of cortisol on this process, providing insights into the complex interplay between these factors. []

Hematin

  • Compound Description: Hematin is a complex containing iron in the ferrous state. It serves as a cofactor for various enzymes, including tryptophan pyrrolase, which is involved in tryptophan metabolism. []
  • Relevance: The investigation into paroxetine's impact on tryptophan metabolism included assessing the drug's effects on hematin-activated tryptophan pyrrolase activity. []

Flecainide

  • Compound Description: Flecainide is an antiarrhythmic medication primarily used to treat and prevent abnormal heart rhythms. It is metabolized by the cytochrome P450 enzyme CYP2D6. []
  • Relevance: A case report highlighted a potential pharmacokinetic interaction between flecainide and paroxetine. Paroxetine, a CYP2D6 inhibitor, increased flecainide plasma concentrations, leading to delirium in a patient. []

Nimodipine

  • Compound Description: Nimodipine is a calcium channel blocker primarily used to prevent brain damage following a subarachnoid hemorrhage. It has been investigated for potential applications in treating conditions like post-traumatic stress disorder (PTSD). []
  • Relevance: A study evaluated the combined preventive effect of nimodipine and paroxetine on PTSD in rats. []

Risperidone

  • Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It has a distinct mechanism of action compared to paroxetine. []
  • Relevance: Researchers investigated the combined effects of risperidone and paroxetine on visual cortex impairments in a mouse model of schizophrenia. Interestingly, paroxetine alone demonstrated superior efficacy in improving visual cortex activity compared to the combination treatment. []
  • Compound Description: G protein–coupled receptor kinase 2 (GRK2) is an enzyme involved in the desensitization of G protein-coupled receptors. Inhibiting GRK2 has shown potential therapeutic benefits in cardiovascular diseases. [, ]
  • Relevance: Recent research has identified paroxetine as a GRK2 inhibitor. [, ] This discovery has opened up new avenues for understanding the drug's effects on cardiovascular function, particularly in the context of myocardial infarction.

Properties

CAS Number

61869-08-7

Product Name

Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

Synonyms

Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.